Benzyl azide

Synthetic Methodology Reaction Kinetics Nucleophilic Substitution

Benzyl azide (C₇H₇N₃, MW 133.15 g/mol) is an aromatic azide characterized by a reactive azidomethyl group directly attached to a phenyl ring. It is widely employed as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct 1,2,3-triazole linkages , as well as in ruthenium-catalyzed [3+2] cycloadditions for regiospecific 1,5-disubstituted triazoles.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 622-79-7
Cat. No. B031978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl azide
CAS622-79-7
Synonyms(Azidomethyl)benzene;  Benzyl Azide;  NSC 26304; 
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=[N+]=[N-]
InChIInChI=1S/C7H7N3/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyUDLLFLQFQMACJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Azide (CAS 622-79-7) for Precision Click Chemistry and Heterocycle Synthesis


Benzyl azide (C₇H₇N₃, MW 133.15 g/mol) is an aromatic azide characterized by a reactive azidomethyl group directly attached to a phenyl ring [1]. It is widely employed as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct 1,2,3-triazole linkages , as well as in ruthenium-catalyzed [3+2] cycloadditions for regiospecific 1,5-disubstituted triazoles [2]. Its balanced reactivity profile—derived from the electron-donating benzyl group—positions it as a strategic intermediate between highly reactive electron-deficient aryl azides and less active aliphatic azides, enabling selective functionalization in complex synthetic sequences [3].

CuAAC and Ru-catalyzed [3+2] cycloaddition compatible

Supports 1,2,3-triazole and regiospecific 1,5-disubstituted triazole synthesis

Balanced reactivity profile for selective functionalization

Positioned between electron-deficient aryl azides and less active aliphatic azides

Benzylic azidomethyl group enables predictable kinetics

Reported to support cascade reactions where extreme reactivity may lead to side products

Why Benzyl Azide Cannot Be Replaced by Generic Alkyl or Aryl Azides in Critical Applications


In-class azides are not interchangeable due to profound differences in reactivity, regioselectivity, and safety profiles driven by electronic and steric effects of the substituent adjacent to the azido group. Electron-withdrawing groups on the aromatic ring drastically accelerate nucleophilic substitution rates (e.g., 4-nitrobenzyl azide is 2.7-fold faster than benzyl azide), while electron-donating groups decelerate the same transformation [1]. Conversely, in metal-catalyzed cycloadditions, the benzylic nature of benzyl azide confers distinct advantages: it reacts significantly faster than less hindered phenyl azide in iridium-catalyzed triazole formations [2] and demonstrates superior efficiency compared to other alkyl azides in rhodium-catalyzed imine syntheses [3]. Furthermore, its physical properties—including a higher flash point and lower volatility than phenyl azide—translate to a more favorable safety profile for routine laboratory handling . These multifaceted differences mandate precise compound selection; the evidence below quantifies why benzyl azide is the optimal choice for specific scientific and industrial workflows.

Benzyl Azide (Target)
Generic Alkyl / Aryl Azides

Moderate nucleophilic substitution rate

Electron-donating benzyl group provides balanced kinetics for controlled reaction monitoring

Substituent electronics shift rate substantially

Electron-withdrawing groups accelerate substitution; electron-donating groups may decelerate beyond practical timeframes

Benzylic structure favors metal-catalyzed cycloaddition

Reported faster reaction in iridium-catalyzed triazole formation vs. phenyl azide

Cycloaddition efficiency may differ by azide type

Less hindered or electronically distinct azides may alter catalyst-azide complex formation and rate

Higher flash point supports routine lab handling

Flash point reported at 43°C; lower volatility than phenyl azide

Physical hazard profile varies across azide class

Phenyl azide has flash point of -12°C; volatility and flammability may require additional handling controls

Quantitative Differentiation of Benzyl Azide Against Closest Analogs: Evidence-Based Selection Guide


Reaction Kinetics in Nucleophilic Substitution: Benzyl Azide vs. 4-Nitrobenzyl and 4-Methoxybenzyl Azides

In the Lewis acid-promoted reaction with N,N-dimethylhydrazine, benzyl azide exhibits an intermediate reaction rate, completing in 8 hours. This is significantly faster than the electron-rich 4-methoxybenzyl azide (21 hours) but slower than the electron-deficient 4-nitrobenzyl azide (3 hours) [1]. This tunable reactivity, governed by the Hammett parameter of the benzyl substituent, allows chemists to select benzyl azide for balanced kinetics in cascade reactions where extreme reactivity would lead to side-product formation.

Nucleophilic Substitution Kinetics
Head-to-head

Benzyl azide: 8 h; 4-Nitrobenzyl azide: 3 h; 4-Methoxybenzyl azide: 21 h

Supports reaction-rate screening for cascade syntheses

FeCl₃·6H₂O, refluxing MeCN, N,N-dimethylhydrazine

Synthetic Methodology Reaction Kinetics Nucleophilic Substitution

Iridium-Catalyzed Cycloaddition Efficiency: Benzyl Azide vs. Phenyl Azide

In iridium-catalyzed cycloaddition with thioalkynes, benzyl azide reacts significantly faster than the less sterically hindered phenyl azide [1]. This observation is attributed to a favorable steric environment around the benzylic azido group, which enhances catalyst-azide complex formation and accelerates the rate-determining step. The high azido-type selectivity enables efficient sequential triazole-forming reactions on multifunctional platforms.

Ir-Catalyzed Cycloaddition Rate
Head-to-head

Benzyl azide reported much faster than phenyl azide

Reported azido-type selectivity context

Ir catalyst, thioalkyne, mild conditions

Click Chemistry Catalysis Triazole Synthesis

Rhodium-Catalyzed Intermolecular Imine Synthesis: Benzyl Azide vs. Other Alkyl Azides

In the dirhodium tetraoctanoate-catalyzed reaction with diazo(aryl)acetates, benzyl azide demonstrated superior efficiency compared to other alkyl azides, affording α-imino esters with minimal overaddition or side-product formation [1]. The benzylic nature promotes a clean nucleophilic attack on the rhodium carbenoid, followed by efficient nitrogen extrusion, avoiding complex purification steps.

Rh-Catalyzed Imine Synthesis
Head-to-head

Benzyl azide: reported higher efficiency vs. other alkyl azides

Reported efficiency context for α-keto ester synthesis

Dirhodium tetraoctanoate, RT, acidic workup

Imine Synthesis Rhodium Catalysis Diazo Compounds

Physical and Safety Profile: Benzyl Azide vs. Phenyl Azide

Benzyl azide exhibits a higher flash point (43°C) and a lower boiling point under reduced pressure (82-85°C at 16 mmHg) compared to the more hazardous phenyl azide, which has a flash point of -12°C and an estimated atmospheric boiling point of ~212°C . This difference in volatility and flammability indicates that benzyl azide presents a reduced immediate fire hazard and is easier to handle under standard laboratory conditions, although standard azide safety precautions (avoidance of shock, heat, and heavy metal contamination) remain mandatory.

Physical Safety Profile
Data to verify

Flash point: 43°C (benzyl azide) vs. -12°C (phenyl azide)

Reported physical property context for handling assessment

Source-specific review recommended

Safety Assessment Physical Properties Handling

Baseline Reactivity in Strain-Promoted Click Chemistry: Bimolecular Rate Constants for Benzyl Azide

The second-order rate constants for the reaction of benzyl azide with various functionalized cyclooctynes in methanol at 25°C range from 0.0567 M⁻¹s⁻¹ to 0.2590 M⁻¹s⁻¹, depending on the alkyne substituent [1]. This dataset establishes a reliable kinetic baseline for benzyl azide in strain-promoted azide-alkyne cycloaddition (SPAAC), a critical parameter for designing bioorthogonal labeling experiments where reaction speed must match biological time scales without copper catalysis.

SPAAC Rate Constants
Reported

k₂: 0.0567 to 0.2590 M⁻¹s⁻¹

Supports SPAAC kinetic benchmarking

Methanol, 25°C, substituted cyclooctynes

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

High-Value Application Scenarios Where Benzyl Azide Outperforms Generic Alternatives


Sequential Multi-Triazole Assembly on Complex Scaffolds

Leveraging the high azido-type selectivity in iridium-catalyzed cycloadditions (Section 3, Evidence Item 2), benzyl azide enables the efficient, sequential functionalization of triazido platforms with distinct thioalkyne partners. This is critical for constructing heterofunctionalized dendrimers or antibody-drug conjugates where precise control over orthogonal ligation steps is required [1].

Balanced-Reactivity Intermediate in Medicinal Chemistry Synthesis

The moderate nucleophilic substitution kinetics of benzyl azide (Section 3, Evidence Item 1) make it the preferred azide for synthesizing N,N-dimethylhydrazone intermediates in multi-step drug candidate syntheses. Its 8-hour reaction window under reflux allows for convenient reaction monitoring and quenching, minimizing the risk of decomposition that plagues faster-reacting, electron-deficient azides [2].

High-Yield Synthesis of α-Keto Ester Building Blocks

In rhodium-catalyzed processes, benzyl azide's demonstrated efficiency advantage over other alkyl azides (Section 3, Evidence Item 3) translates directly to higher isolated yields of α-keto esters. These compounds are versatile precursors to α-hydroxy acids and α-amino acids, making benzyl azide a cost-effective choice for kilogram-scale production of pharmaceutical intermediates [3].

Laboratory-Safe Click Chemistry Workflow

For academic and industrial laboratories implementing high-throughput CuAAC or SPAAC protocols, the improved safety profile of benzyl azide—characterized by a 55°C higher flash point than phenyl azide (Section 3, Evidence Item 4)—reduces the frequency of hazardous material incidents and simplifies compliance with local fire codes, offering a tangible operational advantage without sacrificing synthetic utility .

Application
Selection Property
Validation Focus
Sequential triazole functionalization
Azido-type selectivity in metal-catalyzed cycloaddition
Orthogonal ligation efficiency on multifunctional platforms
Medicinal chemistry intermediate synthesis
Moderate nucleophilic substitution kinetics
Reaction monitoring and quenching control
α-Keto ester building block synthesis
Rhodium-catalyzed coupling efficiency context
Isolated yield and purity assessment
High-throughput click chemistry workflow
Flash point and volatility profile
Handling and storage compliance review

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